![molecular formula C32H35NO5 B10849589 1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine CAS No. 810668-60-1](/img/structure/B10849589.png)
1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-19398990 is a novel chemical compound developed by Janssen Pharmaceuticals. It has shown promise in various therapeutic areas, particularly in the treatment of post-menopausal symptoms such as hot flushes and urogenital problems. This compound exhibits antagonistic activity in breast and uterine tissues, making it a potential candidate for addressing hormone-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-19398990 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of JNJ-19398990 would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods and conditions are proprietary to Janssen Pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
JNJ-19398990 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: JNJ-19398990 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
JNJ-19398990 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating post-menopausal symptoms and hormone-related conditions.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
JNJ-19398990 exerts its effects through antagonistic activity in breast and uterine tissues. It interacts with specific molecular targets and pathways involved in hormone regulation. The exact mechanism involves binding to hormone receptors and modulating their activity, thereby alleviating symptoms associated with hormone imbalances .
Comparison with Similar Compounds
Similar Compounds
JNJ-3989: Another compound developed by Janssen Pharmaceuticals, used in the treatment of hepatitis B.
JNJ-56136379: A capsid assembly modulator for hepatitis B treatment.
JNJ-73763989: An RNA interference therapy for hepatitis B.
Uniqueness
JNJ-19398990 is unique due to its specific antagonistic activity in breast and uterine tissues, making it particularly suitable for treating post-menopausal symptoms. Unlike other similar compounds, it targets hormone-related conditions rather than viral infections.
Properties
CAS No. |
810668-60-1 |
|---|---|
Molecular Formula |
C32H35NO5 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
1-[2-[4-[(19R)-5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C32H35NO5/c1-34-24-11-13-28-29(20-24)37-18-14-27-26-12-10-25(35-2)21-30(26)38-32(31(27)28)22-6-8-23(9-7-22)36-19-17-33-15-4-3-5-16-33/h6-13,20-21,32H,3-5,14-19H2,1-2H3/t32-/m1/s1 |
InChI Key |
IFCSDJGUXGRSFR-JGCGQSQUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C([C@H](O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)OC)OCC3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)OC)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


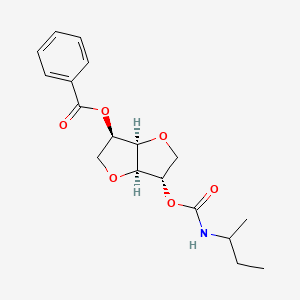

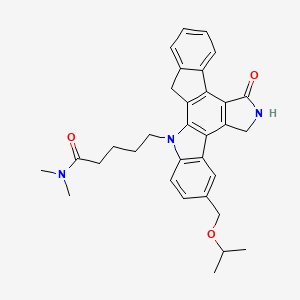


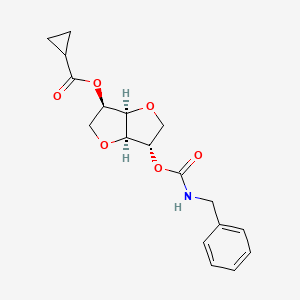

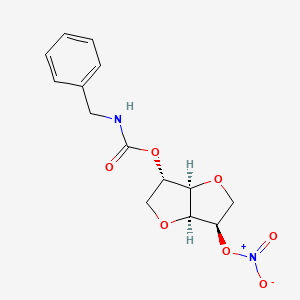
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-iodo-6-methoxy-3-sulfamoylbenzamide](/img/structure/B10849548.png)
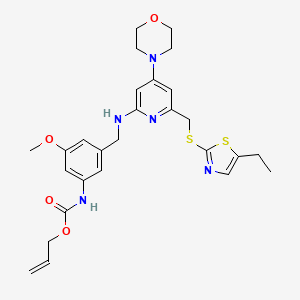
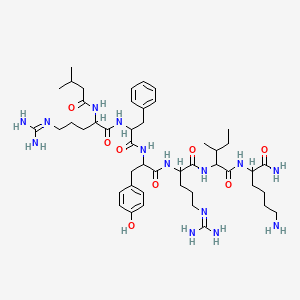
![N-[1-[[1-[[1-[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B10849565.png)
![2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(4R)-5-hydroxy-2-methylnonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B10849579.png)
![methyl 2-[[2-[[2-[3-[2-[[2-[[5-amino-2-[3-(4-hydroxyphenyl)propanoylamino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-2-oxoazepan-1-yl]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B10849583.png)
